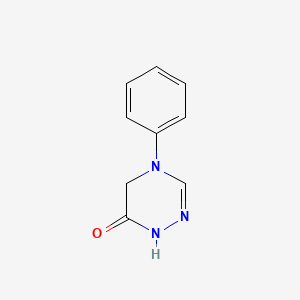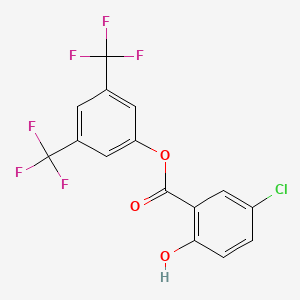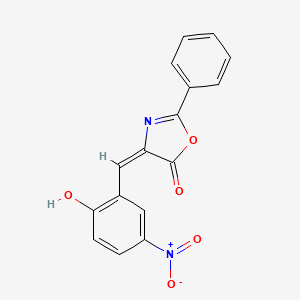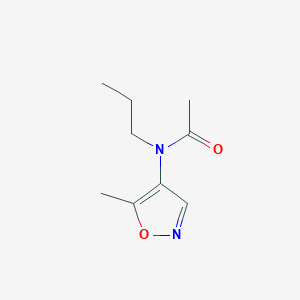
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is a peptide compound composed of five amino acids: L-cysteine, L-cysteinyl, L-histidyl, L-alanyl, and L-valyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of peptides like L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- often employs automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学的研究の応用
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including antioxidant properties and drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- involves its interaction with various molecular targets:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.
Protein Interactions: The peptide can interact with proteins, influencing their structure and function.
Cell Signaling: The compound may participate in signaling pathways by modifying proteins through disulfide bond formation.
類似化合物との比較
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
L-Cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.
Uniqueness
L-Cysteine, L-cysteinyl-L-histidyl-L-alanyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in various biochemical reactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
202527-94-4 |
|---|---|
分子式 |
C20H33N7O6S2 |
分子量 |
531.7 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C20H33N7O6S2/c1-9(2)15(19(31)26-14(7-35)20(32)33)27-16(28)10(3)24-18(30)13(4-11-5-22-8-23-11)25-17(29)12(21)6-34/h5,8-10,12-15,34-35H,4,6-7,21H2,1-3H3,(H,22,23)(H,24,30)(H,25,29)(H,26,31)(H,27,28)(H,32,33)/t10-,12-,13-,14-,15-/m0/s1 |
InChIキー |
FSZRTPUFEBKWGL-PSWFKFNGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)N |
正規SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
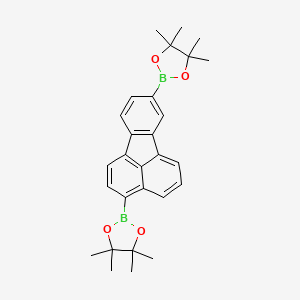
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
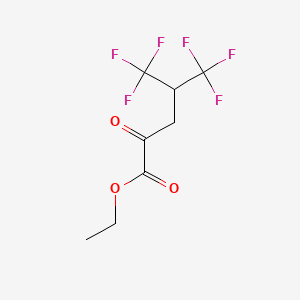
![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
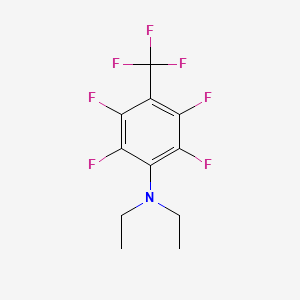
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
